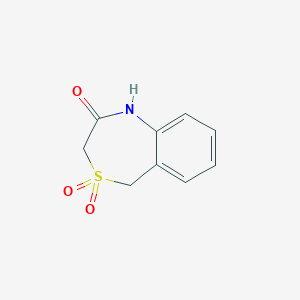

N1C(CS(CC2=C1C=CC=C2)(=O)=O)=O

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

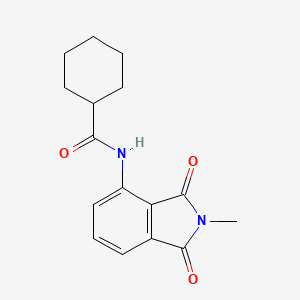

N1C(CS(CC2=C1C=CC=C2)(=O)=O)=O is a useful research compound. Its molecular formula is C9H9NO3S and its molecular weight is 211.24. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Coupled Cluster Theory in Chemistry

The coupled cluster (CC) theory has been pivotal in determining the geometry and vibrational frequencies of various electronic states in molecular systems, like nitrogen dioxide. For example, Crawford et al. (1997) utilized CC theory to analyze the C̃ 2A2 electronic state of nitrogen dioxide, revealing significant insights into its molecular structure and challenging some common assumptions about its symmetry (Crawford et al., 1997).

Geotechnical Engineering

In geotechnical engineering, CC theory aids in modeling large strain consolidation, as seen in the development of a numerical model, CC1, by Fox et al. (2005). This model has been critical for understanding the consolidation behavior in geotechnical centrifuges, providing insights into the structural behavior of soil and other geotechnical materials (Fox et al., 2005).

Carbon Dioxide Utilization

Liu et al. (2022) explored the sustainable production of high-value-added chemicals through the catalytic coupling of carbon dioxide (CO2) and nitrogenous small molecules. Their research highlights the importance of CC theory in advancing carbon neutrality and developing carbon capture and utilization (CCU) techniques (Liu et al., 2022).

Carbon Nanomaterials

In the field of materials science, the CC theory is instrumental in the development of nitrogen-doped carbon materials. For instance, Tan et al. (2018) employed it to create nitrogen-doped carbon using graphene quantum dots and chitosan as precursors, showing potential applications in supercapacitors and other energy storage technologies (Tan et al., 2018).

Molecular Spectroscopy

CC theory also plays a significant role in molecular spectroscopy, as demonstrated in the study of the 1/1 complex between water and carbon dioxide in a nitrogen matrix by Schriver et al. (2006). This research offers a deeper understanding of molecular interactions and complex formation (Schriver et al., 2006).

Propiedades

IUPAC Name |

4,4-dioxo-1,5-dihydro-4λ6,1-benzothiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c11-9-6-14(12,13)5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKSYDZVBABYFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2NC(=O)CS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(naphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3004187.png)

![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)

![2-5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyrimidin-3-ylpyridine](/img/structure/B3004202.png)

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)